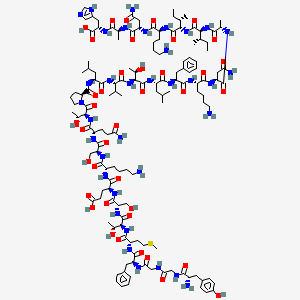
Guanidine-13C hydrochloride
Vue d'ensemble
Description
Guanidine-13C hydrochloride is a labeled compound where the carbon atom in the guanidine molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying biochemical pathways due to its isotopic labeling. Guanidine itself is a strong organic base and is commonly found in the urine as a product of protein metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine-13C hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine-13C hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: Guanidine can act as a nucleophile in reactions with alkyl halides and acyl halides.
Nucleophilic addition: It can add to unsaturated compounds such as Michael acceptors.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl halides, and unsaturated compounds. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts .
Major Products Formed
The major products formed from these reactions include substituted guanidines, which can be further used in various chemical and biological applications .
Applications De Recherche Scientifique
Guanidine-13C hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine-13C hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studying neurotransmission and muscle function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine hydrochloride: Similar in structure but without the isotopic labeling.
Urea: A decomposition product of guanidine, used in similar applications.
Uniqueness
The uniqueness of guanidine-13C hydrochloride lies in its isotopic labeling, which allows for precise tracing and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed pathways and mechanisms is crucial .
Propriétés
IUPAC Name |
(13C)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-YTBWXGASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584044 | |
| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-04-5 | |
| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)



![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)


